Zinc(II) 2,2,2-trifluoroethanesulfinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

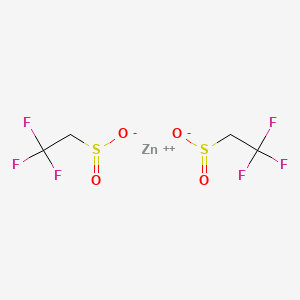

zinc;2,2,2-trifluoroethanesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H3F3O2S.Zn/c2*3-2(4,5)1-8(6)7;/h2*1H2,(H,6,7);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGHSSOALZPRJD-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)S(=O)[O-].C(C(F)(F)F)S(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O4S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416821-53-8 | |

| Record name | ZINC(II) 2,2,2-TRIFLUOROETHANE-1-SULFINATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Notes and Protocols for Late-Stage Functionalization of Pharmaceutical Compounds with Zinc(II) 2,2,2-Trifluoroethanesulfinate

Introduction: Accelerating Drug Discovery through Late-Stage Functionalization

In the landscape of modern drug discovery, the ability to rapidly generate analogs of lead compounds is paramount for optimizing pharmacological properties.[1][2] Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, allowing for the direct modification of complex molecules at a late step in the synthetic sequence.[3][4] This approach circumvents the need for de novo synthesis, thereby accelerating the exploration of structure-activity relationships (SAR) and the development of new chemical entities with improved efficacy and pharmacokinetic profiles.[5]

The introduction of fluorinated motifs, particularly the trifluoroethyl group (-CH₂CF₃), into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[6] This guide provides a comprehensive overview and detailed protocols for the use of Zinc(II) 2,2,2-trifluoroethanesulfinate, a versatile and bench-stable reagent for the late-stage trifluoroethylation of pharmaceutical compounds.

Reagent Profile: this compound (Zn(TFES)₂)

This compound, hereafter referred to as Zn(TFES)₂, is a white, free-flowing solid that serves as a convenient source of the trifluoroethyl radical (•CH₂CF₃).[2] Unlike many other trifluoroethylating agents, Zn(TFES)₂ is bench-stable, easy to handle, and exhibits enhanced reactivity in radical additions to heterocycles compared to its sodium analog.[2]

Synthesis and Characterization of Zn(TFES)₂

The synthesis of Zn(TFES)₂ is achieved through the reduction of 2,2,2-trifluoroethanesulfonyl chloride with zinc dust.[2][3] The resulting product is often a dihydrate and may contain residual zinc chloride, which typically does not interfere with its reactivity in the described applications.[3]

Synthesis Protocol:

A detailed protocol for the synthesis of zinc bis(alkanesulfinate)s, including Zn(TFES)₂, has been established.[3] The general procedure involves the reaction of the corresponding sulfonyl chloride with zinc dust in a suitable solvent.

Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a quartet corresponding to the methylene protons (-CH₂-) of the trifluoroethyl group, coupled to the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a triplet corresponding to the trifluoromethyl group (-CF₃), coupled to the two adjacent methylene protons.[7][8] 19F NMR is a powerful tool for monitoring reactions involving fluorinated compounds due to its high sensitivity and wide chemical shift range.[7][9]

-

IR Spectroscopy: The infrared spectrum will display characteristic strong absorption bands for the S=O stretching vibrations of the sulfinate group.

Mechanism of Action: Harnessing the Trifluoroethyl Radical

The functionalization of pharmaceutical compounds with Zn(TFES)₂ proceeds via a radical-mediated mechanism. The key step is the generation of the trifluoroethyl radical (•CH₂CF₃), which can be achieved through two primary pathways: chemical oxidation or photoredox catalysis.

Chemical Oxidation with tert-Butyl Hydroperoxide (TBHP)

In the presence of an oxidant such as tert-butyl hydroperoxide (TBHP), Zn(TFES)₂ is converted to the trifluoroethyl radical.[2] This radical then adds to the electron-deficient position of a protonated heterocyclic substrate, a process reminiscent of the Minisci reaction.[2] Subsequent oxidation and deprotonation yield the trifluoroethylated product.

Caption: Radical mechanism with TBHP.

Photoredox Catalysis

Visible-light photoredox catalysis offers a milder alternative for generating the trifluoroethyl radical from Zn(TFES)₂.[5][10] In a typical cycle, a photocatalyst (e.g., an iridium complex) is excited by visible light, increasing its reducing power. The excited photocatalyst then reduces Zn(TFES)₂, leading to the formation of the trifluoroethyl radical and sulfur dioxide. The radical then engages the pharmaceutical substrate in a similar fashion to the chemical oxidation pathway.

Caption: Generalized photoredox catalytic cycle.

Experimental Protocols

The following protocols provide a general framework for the late-stage trifluoroethylation of pharmaceutical compounds. Optimization of reaction conditions may be necessary for specific substrates.

Caption: General experimental workflow.

Protocol 1: Trifluoroethylation using TBHP

This protocol is adapted from the general procedure for the functionalization of heterocycles with zinc sulfinate salts.[2]

Materials:

-

Pharmaceutical substrate (e.g., a heterocyclic drug molecule)

-

This compound (Zn(TFES)₂)

-

tert-Butyl hydroperoxide (TBHP), 70% solution in water

-

Dichloromethane (CH₂Cl₂) or other suitable halogenated solvent[2]

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add the pharmaceutical substrate (1.0 equiv) and Zn(TFES)₂ (2.0-3.0 equiv).

-

Add the solvent (e.g., CH₂Cl₂) to achieve a suitable concentration (typically 0.1-0.2 M).

-

Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add TBHP (3.0-5.0 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature or heat to 50 °C, and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Photoredox-Catalyzed Trifluoroethylation

This protocol is a representative procedure based on established methods for photoredox-catalyzed trifluoroalkylation.[10][11]

Materials:

-

Pharmaceutical substrate

-

This compound (Zn(TFES)₂)

-

Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

-

Suitable solvent (e.g., acetonitrile or DMF)

-

Blue LED light source

-

Schlenk flask or vial

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

To a Schlenk flask or vial, add the pharmaceutical substrate (1.0 equiv), Zn(TFES)₂ (2.0 equiv), and the iridium photocatalyst (1-2 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Stir the reaction mixture and irradiate with a blue LED light source at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Case Study: Late-Stage Functionalization of Celecoxib

To illustrate the potential of this methodology, we consider the late-stage functionalization of Celecoxib, a selective COX-2 inhibitor.[12][13] While a direct example of trifluoroethylation of Celecoxib with Zn(TFES)₂ is not available in the literature, the synthesis of a trifluoromethyl analog of Celecoxib highlights the feasibility of modifying this drug scaffold.[1] The pyrazole core of Celecoxib is a suitable heterocyclic substrate for radical trifluoroethylation.

| Substrate | Reagent | Conditions | Expected Product | Potential Yield Range |

| Celecoxib | Zn(TFES)₂, TBHP | CH₂Cl₂, 50 °C | Trifluoroethyl-Celecoxib | Moderate to Good |

| Celecoxib | Zn(TFES)₂, Ir-photocatalyst | Acetonitrile, Blue LED, rt | Trifluoroethyl-Celecoxib | Moderate to Good |

Yields are estimated based on similar reactions with related substrates.

Conclusion and Future Outlook

This compound is a highly effective and practical reagent for the late-stage trifluoroethylation of pharmaceutical compounds. Its bench stability, ease of handling, and reactivity under both chemical oxidation and photoredox conditions make it a valuable tool for medicinal chemists. The protocols outlined in this guide provide a solid foundation for researchers to explore the late-stage functionalization of their lead compounds, thereby accelerating the drug discovery process. Future work in this area will likely focus on expanding the substrate scope to other classes of pharmaceuticals and developing enantioselective trifluoroethylation methods.

References

-

A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. (2013). PLoS ONE. [Link]

-

Practical and innate C–H functionalization of heterocycles. (2013). Nature. [Link]

-

Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis. (2013). Nature Protocols. [Link]

-

An overview of late-stage functionalization in today's drug discovery. (2019). Expert Opinion on Drug Discovery. [Link]

-

Zinc 1,1,2,2-Tetrafluoroethanesulfinate: A Synthetically Useful Oxidative and Photoredox Source of the 1,1,2,2-Tetrafluoroethyl Radical. (2024). The Journal of Organic Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Pharmaceuticals. [Link]

-

Photoredox catalyzed C–H trifluoroethylamination of heteroarenes. (2021). Chemical Communications. [Link]

-

Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow. (2014). ChemSusChem. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science. [Link]

-

On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. [Link]

-

A trifluoromethyl analogue of celecoxib exerts beneficial effects in neuroinflammation. (2013). PLoS ONE. [Link]

- Novel method for preparing celecoxib. (2013).

Sources

- 1. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A trifluoromethyl analogue of celecoxib exerts beneficial effects in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103242233A - Novel method for preparing celecoxib - Google Patents [patents.google.com]

- 4. WO2019064139A1 - Continuous processes for the manufacture of celocoxib - Google Patents [patents.google.com]

- 5. Photoredox catalyzed C–H trifluoroethylamination of heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. magritek.com [magritek.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Two-phase system protocols for Zinc(II) 2,2,2-trifluoroethanesulfinate reactions

Application Note: Biphasic C-H Trifluoroethylation Using Zinc(II) 2,2,2-Trifluoroethanesulfinate

Executive Summary & Strategic Rationale

In the landscape of late-stage functionalization (LSF), the introduction of fluorinated alkyl groups is a pivotal strategy for modulating lipophilicity (

This guide details the protocol for using Zinc(II) bis(2,2,2-trifluoroethanesulfinate) (TFES-Zn), a reagent developed to overcome the limitations of Langlois’ reagent (sodium salt) and electrophilic sources. The core of this methodology is a biphasic reaction system (DCM/Water) . Unlike traditional radical chemistries requiring inert atmospheres and anhydrous solvents, this system leverages the distinct solubility profiles of the zinc salt and the organic substrate to mediate radical flux and suppress side reactions.

Key Technical Advantages:

-

Innate Selectivity: Targets electron-deficient heterocycles at naturally nucleophilic positions (Minisci-type reactivity) without pre-functionalization.

-

Operational Robustness: The biphasic system acts as a physiochemical buffer, managing the release of the alkyl radical and protecting the substrate from over-oxidation.

-

Scalability: Compatible with open-flask conditions, eliminating the need for gloveboxes.

Mechanistic Underpinnings

To troubleshoot and optimize this reaction, one must understand the radical chain propagation and the role of the biphasic interface.

The Radical Cascade

The reaction proceeds via a radical substitution pathway. The zinc sulfinate is oxidized by tert-butyl hydroperoxide (TBHP) to generate a sulfonyl radical. This species is unstable and rapidly extrudes sulfur dioxide (

Critical Causality:

-

Initiation: TBHP oxidizes the sulfinate anion. The zinc cation likely plays a role in coordinating the sulfinate, making it more susceptible to oxidation or stabilizing the transition state.

-

Addition: The electrophilic radical attacks the most electron-rich position of the protonated heterocycle (or neutral species, depending on pKa).

-

Rearomatization: The resulting radical intermediate is oxidized (via TBHP or radical disproportionation) and deprotonated to restore aromaticity.

Visualization of the Pathway:

Figure 1: Mechanistic pathway of TFES-Zn mediated C-H functionalization. The extrusion of SO2 is the irreversible driving force.

Experimental Protocol

This protocol is designed for a standard 0.5 mmol scale reaction. The biphasic nature is critical; do not switch to a homogeneous system (e.g., pure DMSO) without re-optimizing, as this often leads to uncontrolled radical generation and polymerization.

Materials & Reagents

| Component | Specification | Role |

| Substrate | Heterocycle (0.5 mmol) | Target molecule. |

| Reagent | TFES-Zn (Zinc bis(2,2,2-trifluoroethanesulfinate)) | Radical precursor. Recommended 2.0–3.0 equiv.[1][2] |

| Oxidant | TBHP (70% wt. in water) | Radical initiator. Recommended 3.0–5.0 equiv. |

| Solvent A | Dichloromethane (DCM) | Solubilizes substrate. |

| Solvent B | Water (Deionized) | Solubilizes Zn salt; heat sink. |

| Additives | TFA (Trifluoroacetic acid) | Optional: Protonates basic heterocycles to activate them. |

Step-by-Step Methodology

1. Reaction Setup (The Biphasic Mix)

-

To a 20 mL vial equipped with a magnetic stir bar, add the Heterocycle (1.0 equiv, 0.5 mmol).

-

Add TFES-Zn (2.0 equiv, 331 mg). Note: The zinc salt is a white powder and may not fully dissolve initially.

-

Add DCM (1.25 mL) and Water (0.5 mL).

-

Scientist's Note: The 2.5:1 DCM:Water ratio is empirically optimized. It creates a distinct interface. If your substrate is insoluble in DCM, 1,2-dichloroethane (DCE) or Ethyl Acetate (EtOAc) can be substituted, but DCM usually provides the best selectivity.

-

2. Initiation (The Oxidant Spike)

-

Cool the mixture to 0 °C (ice bath) if the substrate is electron-rich or sensitive. For electron-deficient substrates (e.g., pyridines, quinolines), room temperature is standard.

-

Add TBHP (70% aq., 3.0 equiv, ~200 µL) dropwise.

-

Vigorous Stirring is Mandatory: Set stirring to >800 RPM. The reaction relies on phase transfer; poor mixing will result in stalled conversion.

3. Reaction Monitoring & Iteration

-

Stir the reaction open to air (or loosely capped to prevent solvent evaporation) at Room Temperature (23 °C).

-

Timepoint: Check LCMS/TLC at 4 hours.

-

The "Spike" Protocol: If conversion is <50%, do not just wait. Add a second portion of TFES-Zn (1.0 equiv) and TBHP (2.0 equiv).

-

Reasoning: The radical half-life is short, and the reagent can be consumed by quenching pathways faster than it reacts with the substrate. Fresh reagent restores the radical flux.

-

4. Workup & Purification

-

Quench: Slowly add saturated aqueous

(5 mL) and Sodium Thiosulfate (saturated, 2 mL) to neutralize residual acid and destroy excess peroxides. Caution: Exothermic. -

Extraction: Extract with DCM (3 x 10 mL).

-

Drying: Pass organics through a phase separator or dry over

. -

Purification: Concentrate in vacuo. Warning: Trifluoroethylated products can be more volatile than the starting material. Avoid high-vacuum drying for extended periods if the molecular weight is low.

Workflow Diagram:

Figure 2: Operational workflow for biphasic trifluoroethylation. Note the iterative addition loop.

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<10%) | Radical quenching or poor solubility. | 1. Increase stirring speed.2. Add TFA (1.0 equiv) to protonate the heterocycle (makes it more electrophilic).3. Switch to DMSO/Water (homogeneous) as a last resort (expect lower regioselectivity). |

| Regioisomer Mixtures | Innate reactivity of substrate.[3] | This is intrinsic to radical chemistry. Separation is required. Blocking positions with halogens (Cl/Br) prior to reaction can direct the radical. |

| Emulsion Formation | Surfactant-like behavior of Zn salts. | Filter the biphasic mixture through a Celite pad before separation. |

| Decomposition | Over-oxidation. | Lower temperature to 0 °C. Add TBHP via syringe pump over 1 hour. |

References

-

Practical and innate carbon–hydrogen functionalization of heterocycles. Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. Nature492 , 95–99 (2012).[2][4]

-

Preparation and purification of zinc sulfinate reagents for drug discovery. O'Hara, F., Baxter, R. D., O'Brien, A. G., Collins, M. R., Dixon, J. A., Fujiwara, Y., Ishihara, Y., & Baran, P. S. Nature Protocols8 , 1042–1047 (2013).[3][5][6]

-

A New Reagent for Direct Difluoromethylation. Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. Journal of the American Chemical Society134 , 1494–1497 (2012).[4]

Sources

- 1. Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Baran difluoromethylation reagent - Enamine [enamine.net]

- 5. baranlab.org [baranlab.org]

- 6. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yields in trifluoroethylation reactions with Zinc(II) 2,2,2-trifluoroethanesulfinate

Welcome to the technical support resource for researchers utilizing Zinc(II) 2,2,2-trifluoroethanesulfinate, a versatile and increasingly popular reagent for introducing the trifluoroethyl group (–CH₂CF₃) into organic molecules. The trifluoroethyl motif is a valuable bioisostere for ethyl or ethoxy groups in pharmaceuticals and agrochemicals.[1] This guide, designed for chemists and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide: Overcoming Common Experimental Challenges

This section addresses specific problems you may encounter during your trifluoroethylation experiments. A systematic, step-by-step approach to problem-solving is often the most effective.[2][3]

Dot Diagram: General Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting low-yield trifluoroethylation reactions.

Q1: I am observing very low to no conversion of my starting material. What is the most likely cause?

A1: This is a common issue that typically points to one of three areas: reagent quality, inefficient radical generation, or reaction setup.

-

Reagent Integrity: this compound, while more stable than many trifluoroalkylating agents, can degrade.[4] It is synthesized from the corresponding sulfonyl chloride and zinc dust and should be a fine, white powder.[5]

-

Causality: The sulfinate moiety is susceptible to oxidation. Exposure to atmospheric oxygen and moisture over time can lead to the formation of inactive species.

-

Solution:

-

Ensure your reagent has been stored under an inert atmosphere (Nitrogen or Argon) and kept in a desiccator.

-

If the reagent is old or has been improperly stored, use a fresh batch.

-

As a quick quality check, run the reaction on a known, highly reactive substrate (e.g., caffeine or a simple pyridine derivative) under standard conditions to confirm the reagent's activity.[4]

-

-

-

Inefficient Radical Generation: The reaction proceeds via a trifluoroethyl radical (•CH₂CF₃), which is generated by an oxidant.[4] If this step is inefficient, the entire reaction will fail. tert-Butyl hydroperoxide (TBHP) is the most common oxidant for this purpose.

-

Causality: The single-electron transfer (SET) from the zinc sulfinate to the oxidant is the key initiation step. The efficiency of this step is dependent on the oxidant, solvent, and temperature.

-

Solution:

-

Check Oxidant Quality: Use a fresh, verified bottle of TBHP (typically a 70% solution in water). Do not use metal needles or spatulas to handle TBHP, as trace metals can cause rapid decomposition.[4]

-

Solvent Choice: Halogenated solvents like CH₂Cl₂ (DCM) or ClCH₂CH₂Cl (DCE) are generally preferred for fluoroalkyl zinc sulfinate reagents.[4] For certain substrates, polar aprotic solvents like DMSO may be more effective.[4]

-

Temperature: The reaction is often initiated at 0 °C before warming to room temperature or 50 °C.[4] For less reactive substrates, gentle heating (40-50 °C) can significantly improve the rate of radical generation and overall conversion.

-

-

-

Reaction Atmosphere: Oxygen is a potent radical scavenger.

-

Causality: The trifluoroethyl radical can react with O₂ to form a peroxide species, terminating the desired reaction pathway.

-

Solution: Ensure the reaction is performed under an inert atmosphere. Degas your solvent by sparging with nitrogen or argon for 15-20 minutes before adding reagents.

-

Q2: My reaction works, but the yield is consistently low (<30%). How can I optimize it?

A2: Low yields, where some product is formed, suggest the fundamental reaction is viable but sub-optimal. Focus on stoichiometry, additives, and reaction time.

-

Stoichiometry:

-

Causality: The radical pathway involves multiple steps, and side reactions can consume the radical intermediate. Ensuring a sufficient supply of the radical is crucial.

-

Solution:

-

Increase Reagent/Oxidant: For substrates that show low conversion, a second addition of the zinc sulfinate (2.0–3.0 equiv) and TBHP (3.0–5.0 equiv) after 12-24 hours can drive the reaction to completion.[4]

-

Monitor Progress: Follow the reaction by TLC or LC-MS. If it stalls, it is a good indication that a second charge of reagents is needed.

-

-

-

Acidic Additives:

-

Causality: The reaction can be sensitive to pH. For many nitrogen-containing heterocycles, the medium can become basic as the reaction proceeds, potentially inhibiting the reaction.

-

Solution: The addition of trifluoroacetic acid (TFA) can improve yields for certain substrates, particularly less reactive ones.[4] Add TFA (typically 1.0-2.0 equivalents) along with the initial reagents.

-

-

Substrate Electronic Effects:

-

Causality: This reaction is a form of Minisci-type reaction, where an electrophilic radical adds to a (hetero)arene. The reaction works best with electron-deficient heterocycles (e.g., pyridines, quinolines, purines).[4] Electron-rich arenes are generally poor substrates under these conditions.

-

Solution: If your substrate is electron-rich, you may need to consider an alternative method, such as a photoredox-catalyzed approach which can have a different substrate scope.[6][7]

-

| Parameter | Standard Condition | Optimization Strategy | Rationale |

| Zn(CF₃CH₂SO₂)₂ | 2.0 - 3.0 equiv | Add a second portion if reaction stalls | Replenishes the radical source consumed in side reactions.[4] |

| Oxidant (TBHP) | 3.0 - 5.0 equiv | Use fresh; add a second portion with the Zn salt | Ensures efficient and sustained radical generation.[4] |

| Solvent | CH₂Cl₂ or DCE | Try DMSO or anisole for non-fluoroalkyl salts | Solvent polarity affects reagent solubility and reaction kinetics.[4] |

| Temperature | 0 °C to RT or 50 °C | Increase to 50 °C for slow reactions | Provides thermal energy to overcome activation barriers.[4] |

| Additive | None | Add 1.0 - 2.0 equiv of TFA | Can improve reactivity for certain substrates by protonating basic sites.[4] |

| Table 1: Summary of Reaction Optimization Parameters. |

Frequently Asked Questions (FAQs)

Q3: What is the reaction mechanism for trifluoroethylation using this compound?

A3: The reaction proceeds through a radical-mediated pathway. The key steps are:

-

Initiation: The oxidant, typically tert-butyl hydroperoxide (TBHP), initiates a single-electron transfer (SET) process with the zinc sulfinate.

-

Radical Generation: This process leads to the formation of the key 2,2,2-trifluoroethyl radical (•CH₂CF₃).

-

Radical Addition: The electrophilic •CH₂CF₃ radical adds to the electron-deficient (hetero)aromatic substrate, typically at the most electron-poor position (e.g., C2 or C4 of pyridine). This forms a radical cation intermediate.

-

Rearomatization: The intermediate is oxidized and deprotonated to rearomatize the ring, yielding the final trifluoroethylated product.

This mechanism is a key advantage, as it avoids the use of transition metals and often proceeds under mild conditions, exhibiting broad functional group tolerance.[4]

Dot Diagram: Proposed Radical Mechanism

Sources

- 1. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Zinc 1,1,2,2-Tetrafluoroethanesulfinate: A Synthetically Useful Oxidative and Photoredox Source of the 1,1,2,2-Tetrafluoroethyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Oxidant Selection for Zinc(II) 2,2,2-Trifluoroethanesulfinate Coupling

Welcome to the technical support resource for trifluoromethylation reactions utilizing Zinc(II) 2,2,2-trifluoroethanesulfinate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for one of the most critical parameters in your reaction setup: the choice of an oxidant.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and selection of oxidants in radical trifluoromethylation.

Q1: Why is an oxidant required for reactions with this compound?

An oxidant is essential because the reaction proceeds through a radical-mediated mechanism. This compound, a stable and easy-to-handle solid, serves as the source for the trifluoromethanesulfinate anion (CF₃SO₂⁻)[1]. The role of the oxidant is to initiate the formation of the key trifluoromethyl radical (•CF₃). This process, often termed oxidative trifluoromethylation, involves the oxidant removing a single electron from the trifluoromethanesulfinate anion[2]. The resulting trifluoromethanesulfonyl radical (CF₃SO₂•) is unstable and rapidly extrudes sulfur dioxide (SO₂) to generate the highly reactive trifluoromethyl radical (•CF₃), which then engages with the substrate.

Q2: What is the general mechanism for this transformation?

The reaction is initiated by the single-electron oxidation of the trifluoromethanesulfinate anion, which is provided by the zinc salt. The subsequent loss of SO₂ from the resulting radical is a key driving force for the formation of the trifluoromethyl radical. This radical is electrophilic in nature and is significantly more reactive than a methyl radical[3].

Below is a diagram illustrating the generally accepted radical generation pathway.

Caption: Mechanism of •CF₃ Radical Generation and Coupling.

Q3: What are some common oxidants used for this type of coupling?

The choice of oxidant is broad, allowing for fine-tuning of the reaction conditions to suit a specific substrate. Common choices include:

-

Peroxides: tert-Butyl hydroperoxide (TBHP) is a widely used, mild oxidant compatible with many functional groups[4].

-

Persulfates: Potassium persulfate (K₂S₂O₈) and sodium persulfate (Na₂S₂O₈) are strong, cost-effective oxidants, often used in aqueous media[2][5].

-

Metal-based Oxidants: Reagents like manganese(III) acetate (Mn(OAc)₃) can be effective for specific transformations, such as the hydrotrifluoromethylation of unactivated alkenes[6].

-

Molecular Oxygen: In some systems, O₂ can serve as the terminal oxidant, offering a green and sustainable option[7].

-

Photoredox Catalysis: An alternative to stoichiometric chemical oxidants involves using a photocatalyst that, upon excitation with visible light, can facilitate the single-electron transfer process[4][8].

Q4: How do I select a starting oxidant for a new, untested substrate?

For a new substrate, a good starting point is to consider its stability towards oxidation.

-

For robust, electron-deficient substrates: A stronger oxidant like potassium persulfate (K₂S₂O₈) might be necessary to drive the reaction.

-

For sensitive, electron-rich, or complex substrates (e.g., peptides, natural products): Begin with a milder oxidant such as tert-butyl hydroperoxide (TBHP) to minimize potential degradation or side reactions[4].

-

Solubility Considerations: The choice of solvent will also influence the oxidant. Persulfates are highly soluble in water, making them ideal for aqueous reaction mixtures, whereas TBHP is soluble in many organic solvents.

Troubleshooting Guide

This section provides solutions to common problems encountered during the reaction, with a focus on the role of the oxidant.

Q: My reaction yield is low or zero. Could the oxidant be the issue?

A: Yes, an inappropriate oxidant is a very common reason for low yields in trifluoromethylation reactions[9].

Troubleshooting Steps:

-

Verify Oxidant Potency: Ensure your oxidant is not degraded. Peroxides like TBHP can degrade over time. Use a fresh bottle or titrate to check its activity. Persulfates are generally stable solids but should be kept dry.

-

Insufficient Oxidizing Power: Your substrate may be difficult to trifluoromethylate, requiring a more potent oxidant. If you started with a mild oxidant like TBHP and see only starting material, consider switching to a stronger one like K₂S₂O₈.

-

Incorrect Stoichiometry: Ensure you are using the correct stoichiometric amount of the oxidant. Radical reactions can be sensitive to stoichiometry; too little oxidant will result in incomplete conversion, while a large excess can lead to byproduct formation.

-

Temperature Effects: Some oxidants require thermal activation to be effective. Check the literature for the optimal temperature range for your chosen oxidant.

Q: I am observing significant decomposition of my starting material or product. How can I choose a milder oxidant?

A: Substrate decomposition is a clear sign that your oxidant is too harsh.

Solutions:

-

Switch to a Milder Oxidant: If you are using a strong oxidant like a persulfate, switch to tert-butyl hydroperoxide (TBHP).

-

Lower the Reaction Temperature: Reducing the temperature can often temper the reactivity of the oxidant and minimize decomposition pathways.

-

Consider Photoredox Catalysis: This approach often runs under very mild, room-temperature conditions and can be an excellent alternative for highly sensitive substrates[4].

The following table summarizes common oxidants and their relative strengths, which can guide your selection.

| Oxidant | Common Abbreviation | Typical Use Case | Relative Strength |

| tert-Butyl hydroperoxide | TBHP | Sensitive or complex substrates | Mild |

| Potassium Persulfate | K₂S₂O₈ | Robust substrates, aqueous media | Strong |

| Sodium Persulfate | Na₂S₂O₈ | Robust substrates, aqueous media | Strong |

| Manganese(III) Acetate | Mn(OAc)₃ | Specific applications (e.g., alkenes) | Moderate-Strong |

| Molecular Oxygen | O₂ | Green chemistry approaches | Mild-Moderate |

| fac-Ir(ppy)₃ + Light | Photoredox Catalyst | Highly sensitive substrates | Tunable |

Q: My reaction is messy with multiple byproducts. How can the oxidant choice help?

A: A messy reaction profile often indicates a lack of selectivity. The oxidant can be a direct cause by promoting undesired side reactions.

Troubleshooting Workflow:

The diagram below outlines a decision-making process for optimizing the oxidant when facing common experimental issues.

Caption: Troubleshooting Workflow for Oxidant Selection.

Experimental Protocols

Protocol 1: General Procedure for Trifluoromethylation

This protocol is a representative starting point and should be optimized for your specific substrate.

-

To a reaction vessel, add the substrate (1.0 equiv), this compound (2.0 equiv), and the chosen solvent (e.g., 1:1 mixture of acetonitrile and water).

-

Stir the mixture to ensure dissolution or a fine suspension.

-

Add the selected oxidant (e.g., K₂S₂O₈, 3.0 equiv) portion-wise over 10 minutes. Caution: Addition may be exothermic.

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup[10]. This may involve quenching with a reducing agent (e.g., sodium sulfite) if residual oxidant is a concern.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Protocol 2: Parallel Screening of Oxidants

To efficiently find the optimal oxidant, a parallel screen is highly recommended.

-

Prepare a stock solution of your substrate and a separate stock solution of this compound in the chosen reaction solvent.

-

In an array of reaction vials, dispense an equal volume of the substrate and zinc salt stock solutions.

-

To each vial, add a different oxidant (e.g., Vial 1: TBHP, Vial 2: K₂S₂O₈, Vial 3: Mn(OAc)₃, etc.) using the same molar equivalence relative to the substrate.

-

Seal the vials, place them in a temperature-controlled heating block, and stir for a set period (e.g., 12 hours).

-

After the reaction time, take an aliquot from each vial, quench appropriately, and analyze by LC-MS or ¹⁹F-NMR to determine the relative conversion to the desired product[4]. This will quickly identify the most promising oxidant for further optimization.

References

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction.

-

Chu, L., & Qing, F.-L. (2014). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research, 47(5), 1513–1522. [Link]

-

Kim, E., & Choi, S. (2024). 1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones. Molecules, 29(10), 5622. [Link]

-

Douglas, J. T., et al. (2015). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 6(3), 1957–1961. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

-

Togni, A., et al. (2009). Zinc-mediated formation of trifluoromethyl ethers from alcohols and hypervalent iodine trifluoromethylation reagents. Angewandte Chemie International Edition, 48(24), 4332-4336. [Link]

-

Lumen Learning. (n.d.). Overview of common redox reactions. Organic Chemistry II. Retrieved from [Link]

-

Francke, R., & Schille, B. (2018). Making electrochemistry easily accessible to the synthetic chemist. Chemical Society Reviews, 47(8), 2724-2776. [Link]

-

Wang, F., et al. (2018). Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. Journal of the American Chemical Society, 140(42), 13620-13624. [Link]

-

Togni, A., et al. (2019). Direct Trifluoromethylation of Alcohols Using a Hypervalent Iodosulfoximine Reagent. Chemistry – A European Journal, 25(56), 12964-12968. [Link]

-

Organic Chemistry Portal. (n.d.). Oxidizing Agents. Retrieved from [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7575. [Link]

-

Lectka, T. (2013). Catalysis for Fluorination and Trifluoromethylation. Topics in Current Chemistry, 334, 1-38. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Semantic Scholar. [Link]

-

Chemistry LibreTexts. (2022, July 20). 15.2: Oxidation and Reduction of Organic Compounds - An Overview. Retrieved from [Link]

-

Urata, H., et al. (2013). Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journal of Organic Chemistry, 9, 2444-2449. [Link]

-

Neuman, R. C., Jr. (n.d.). Chapter 17: Oxidation and Reduction Reactions. Organic Chemistry. Retrieved from [Link]

-

Qing, F.-L. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1161-1186. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

-

Postigo, A. (2018). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET Digital. [Link]

-

Khalid, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2708-2715. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. Retrieved from [Link]

Sources

- 1. Trifluoromethylation of Heteroarenes via C-H Bond Activation | TCI AMERICA [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 4. Protecting group free radical C–H trifluoromethylation of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. 1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. How To [chem.rochester.edu]

Validation & Comparative

A Comparative Guide to Trifluoromethylation: Zinc(II) vs. Sodium 2,2,2-Trifluoroethanesulfinate

The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of parent molecules. Consequently, the development and selection of efficient trifluoromethylating reagents are of paramount importance to researchers in drug discovery and chemical synthesis. This guide provides an in-depth, objective comparison of two prominent reagents for radical trifluoromethylation: Sodium 2,2,2-trifluoroethanesulfinate, widely known as the Langlois reagent, and the more recently developed Zinc(II) bis(trifluoromethanesulfinate), often referred to as the Baran reagent or TFMS.

Introduction to the Reagents: Two Generations of Trifluoromethyl Radical Precursors

Both Sodium and Zinc(II) 2,2,2-trifluoroethanesulfinate (also known as triflinates) serve as convenient, solid precursors to the highly reactive trifluoromethyl radical (•CF₃). The fundamental reaction pathway for both involves a single-electron oxidation, typically facilitated by an external oxidant, which induces the extrusion of sulfur dioxide (SO₂) and generates the desired •CF₃ radical.[1][2] This radical can then engage in a variety of transformations, most notably the C-H functionalization of (hetero)arenes.

Sodium 2,2,2-trifluoroethanesulfinate (Langlois Reagent): First reported for the trifluoromethylation of aromatic compounds in 1991 by Langlois and his team, this sodium salt has been a workhorse in the field for decades.[1] It is a stable, inexpensive solid that, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), effectively generates trifluoromethyl radicals.[2]

Zinc(II) 2,2,2-trifluoromethanesulfinate (Baran Reagent/TFMS): Introduced as a powerful alternative by the Baran group, this zinc salt has demonstrated superior performance in many applications, particularly in the challenging context of heteroaromatic C-H functionalization.[3][4] It is also a bench-stable solid and is purported to offer enhanced reactivity and stability over its sodium counterpart.[4]

The Reaction Mechanism: A Radical Pathway

The operative mechanism for trifluoromethylation with both reagents is a radical process. The key steps are outlined below. The initiation involves the oxidation of the triflinate salt to generate a trifluoromethanesulfonyl radical, which then rapidly loses SO₂ to form the crucial trifluoromethyl radical. This electrophilic radical then adds to the electron-rich position of a (hetero)aromatic substrate, forming a radical cation intermediate. A final oxidation and deprotonation step furnishes the trifluoromethylated product.

Figure 1: General mechanism for radical trifluoromethylation.

Head-to-Head Comparison: Reactivity and Performance

Field experience and published data strongly indicate that Zinc(II) bis(trifluoromethanesulfinate) offers significant advantages in terms of reactivity and efficiency, particularly for the functionalization of nitrogen-containing heterocycles. Research by Baran and coworkers provides a compelling direct comparison.[4]

In a key experiment, the trifluoromethylation of pentoxifylline, a xanthine derivative, was performed with both reagents under otherwise identical conditions. The results, summarized in Table 1, are striking. The zinc-based reagent delivered a significantly higher yield in a fraction of the time, highlighting its superior reactivity.[4]

| Reagent | Substrate | Reaction Time | Yield (%) | Reference |

| Sodium 2,2,2-trifluoroethanesulfinate | Pentoxifylline | 48 hours | 47% | [4] |

| Zinc(II) bis(trifluoromethanesulfinate) | Pentoxifylline | 3 hours | 79% | [4] |

| Table 1: Comparative Trifluoromethylation of Pentoxifylline. |

This enhanced reactivity of the zinc salt is a consistent theme. The Baran group noted that Zinc(II) bis(trifluoromethanesulfinate) exhibits "remarkably enhanced reactivity compared to sodium-derived analogs in radical additions to heterocycles".[4] This superiority is attributed to the Lewis acidic nature of the zinc center, which may facilitate the single-electron transfer from the triflinate anion to the oxidant, thereby accelerating the formation of the critical trifluoromethyl radical. While both reactions proceed via a radical mechanism, the choice of the counter-ion has a profound impact on the reaction kinetics.

Physicochemical Properties and Handling

Both reagents are white to off-white solids, offering considerable advantages in handling over gaseous or low-boiling liquid trifluoromethylating agents.[3][5] However, there are notable differences in their properties.

| Property | Sodium 2,2,2-trifluoroethanesulfinate | Zinc(II) bis(trifluoromethanesulfinate) |

| Appearance | White to light yellow solid[6] | White to light yellow solid[7] |

| Stability | Bench-stable solid[5] | Reported to be more chemically stable in air than other trifluoromethylating reagents[3] |

| Solubility | Soluble in water; slightly soluble in MeOH, MeCN, and acetone[5][6] | Soluble in polar organic solvents[7] |

| Hygroscopicity | Hygroscopic[8] | Hygroscopic[9] |

| Table 2: Physical and Handling Properties. |

The enhanced stability of the zinc reagent is a significant practical advantage, potentially leading to longer shelf-life and more consistent performance.[3] Both salts are hygroscopic and should be stored in a dry environment.[8][9]

Experimental Protocols

To provide a practical context for this comparison, detailed, step-by-step methodologies for the trifluoromethylation of a model heterocycle are provided below. These protocols are based on the procedures described by Baran and coworkers.[4]

General Workflow

The general workflow for both reactions is straightforward and can be performed in standard laboratory glassware. The key steps involve the dissolution of the substrate and the triflinate reagent, followed by the controlled addition of the oxidant.

Figure 2: Standard workflow for C-H trifluoromethylation.

Protocol for Trifluoromethylation using Zinc(II) bis(trifluoromethanesulfinate)

This protocol is adapted from the general procedure for the functionalization of heterocycles reported by Baran et al.[4]

-

To a suitable reaction vessel, add the heterocyclic substrate (1.0 equiv., e.g., 0.25 mmol).

-

Add Zinc(II) bis(trifluoromethanesulfinate) (2.0–3.0 equiv.).

-

Add the solvent system (e.g., a 2.5:1 mixture of CH₂Cl₂/H₂O or DMSO).

-

Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add tert-butyl hydroperoxide (70% solution in water, 3.0–5.0 equiv.) dropwise. Caution: The addition of peroxide can be exothermic.

-

Allow the reaction to warm to room temperature or heat to 50 °C, and monitor its progress by TLC or LCMS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Partition the mixture with an organic solvent (e.g., EtOAc or CH₂Cl₂).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired trifluoromethylated heterocycle.

Protocol for Trifluoromethylation using Sodium 2,2,2-trifluoroethanesulfinate

The procedure is similar to that for the zinc salt, but often requires longer reaction times and may result in lower yields for less reactive substrates.[4]

-

To a suitable reaction vessel, add the heterocyclic substrate (1.0 equiv., e.g., 0.25 mmol).

-

Add Sodium 2,2,2-trifluoroethanesulfinate (3.0 equiv.).

-

Add the solvent system (e.g., a 2.5:1 mixture of CH₂Cl₂/H₂O).

-

Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add tert-butyl hydroperoxide (70% solution in water, 5.0 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for the required time (which may be up to 48 hours or longer), monitoring its progress by TLC or LCMS.

-

For reactions that do not go to completion, a second addition of the sodium salt and the oxidant may be necessary.[10]

-

Follow the workup and purification steps (7-11) as described in the protocol for the zinc reagent.

Conclusion and Outlook

Both Zinc(II) and Sodium 2,2,2-trifluoroethanesulfinate are valuable reagents for the radical trifluoromethylation of organic molecules. They are solid, easy to handle, and operate via a well-understood radical mechanism.

However, for researchers and drug development professionals seeking higher efficiency and broader substrate scope, particularly in the context of complex, nitrogen-containing heterocycles, Zinc(II) bis(trifluoromethanesulfinate) emerges as the superior reagent. The experimental evidence clearly demonstrates its enhanced reactivity, leading to higher yields in significantly shorter reaction times. This increased efficiency can be critical in multi-step syntheses and for the rapid generation of compound libraries for screening.

While the Langlois reagent remains a cost-effective and viable option for many applications, the Baran reagent represents a significant advancement in the field, offering a more robust and powerful tool for the late-stage functionalization of complex molecules. The choice between the two will ultimately depend on the specific substrate, desired efficiency, and cost considerations of the project.

References

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herle, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95–99. [Link]

-

O'Hara, F., Baxter, R. D., O'Brien, A. G., Collins, M. R., Dixon, J. A., Fujiwara, Y., Ishihara, Y., & Baran, P. S. (2013). Preparation and purification of zinc sulfinate reagents for drug discovery. Nature Protocols, 8(6), 1042–1051. [Link]

- Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528.

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

-

Grokipedia. (n.d.). Sodium trifluoromethanesulfinate. Retrieved February 16, 2026, from [Link]

-

Porten, J., Breder, A., & de Pater, J. J. M. (2017). N-Trifluoromethylation of Nitrosoarenes with Sodium Triflinate. Organic Letters, 19(9), 2366–2369. [Link]

-

Požgajová, M., & SigutLabs. (2022, November 30). Reagent of the month – November - Langlois reagent. Retrieved February 16, 2026, from [Link]

-

Wikipedia. (2023, December 14). Sodium trifluoromethanesulfinate. Retrieved February 16, 2026, from [Link]

-

Journal, B. O. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 13, 2786-2826. [Link]

-

Li, Z., Cui, Z., & Liu, Z.-Q. (2013). Copper- and Iron-Catalyzed Decarboxylative Tri- and Difluoromethylation of α,β-Unsaturated Carboxylic Acids with CF3SO2Na and (CF2HSO2)2Zn via a Radical Process. Organic Letters, 15(2), 406–409. [Link]

- Billard, T. (2015). Once Upon a Time Was the Langlois' Reagent.

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herle, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2013). Practical and innate C–H functionalization of heterocycles. Nature, 492(7427), 95–99. [Link]

-

Wechem. (2025, June 10). Exploration of Structure, Properties, and Catalytic Applications of Zinc Trifluoromethane Sulfonate. Retrieved February 16, 2026, from [Link]

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences of the United States of America, 108(35), 14411–14415. [Link]

-

Wikipedia. (2023, December 14). Sodium trifluoromethanesulfinate. Retrieved February 16, 2026, from [Link]

-

Royal Society of Chemistry. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature - Supplementary Information. Retrieved February 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]

- 3. Trifluoromethylation of Heteroarenes via C-H Bond Activation | TCI AMERICA [tcichemicals.com]

- 4. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium trifluoromethanesulfinate | 2926-29-6 [chemicalbook.com]

- 7. CAS 39971-65-8: Zinc bis(trifluoromethanesulfinate) [cymitquimica.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Zinc trifluoromethanesulfonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 19F NMR Characterization of Products Derived from Zinc(II) 2,2,2-Trifluoroethanesulfinate (TFES-Zn)

Executive Summary

Zinc(II) 2,2,2-trifluoroethanesulfinate (TFES-Zn) , often referred to as the Baran Trifluoroethylation Reagent , represents a paradigm shift in the installation of the trifluoroethyl (

This guide provides a rigorous framework for the

The Reagent Profile: TFES-Zn vs. Alternatives

The choice of reagent dictates not only the synthetic pathway but also the purification and characterization strategy. TFES-Zn operates via a radical mechanism, distinct from the electrophilic nature of alkyl halides under standard conditions.

Comparative Performance Matrix

| Feature | Zinc(II) Trifluoroethanesulfinate (TFES-Zn) | Trifluoroethyl Iodide ( | Trifluoroacetic Acid / Anhydride |

| Physical State | White, free-flowing powder | Volatile liquid (bp 54 °C) | Liquid / Corrosive |

| Stability | Air/Moisture stable (Shelf-stable) | Light sensitive; degrades to | Hygroscopic |

| Mechanism | Radical ( | Electrophilic ( | Acylation (requires reduction step) |

| Selectivity | Innate: Targets electron-deficient positions on heterocycles | Nucleophilic: Targets most acidic/nucleophilic sites | Hard to control regioselectivity |

| NMR Handling | Non-volatile; no special sealing required | Volatile; requires sealed tubes to prevent loss | N/A |

Why TFES-Zn?

The primary advantage of TFES-Zn is its ability to functionalize complex, basic nitrogen-containing heterocycles (e.g., pyridines, quinolines, caffeine) without protecting groups. The resulting products are robust, and the reagent's solid state eliminates the "volatile signal loss" often seen when quantifying

Mechanistic Pathway & Signal Evolution

Understanding the mechanism is crucial for interpreting NMR side-products. The reaction typically employs tert-butyl hydroperoxide (TBHP) as an oxidant to generate the trifluoroethyl radical from the zinc sulfinate.

Reaction Workflow Visualization

Figure 1: Radical cascade mechanism. The sulfinate releases

NMR Characterization Logic

The trifluoroethyl group (

Diagnostic Signals[3]

-

Chemical Shift (

): Typically -64.0 ppm to -72.0 ppm (referenced to -

Multiplicity: Triplet (t).

-

Coupling Constant (

): 9.0 – 11.0 Hz .-

Cause: The three fluorine atoms couple with the two vicinal protons on the methylene (

) group.

-

-

Decoupling Check: Running a

(proton-decoupled) experiment will collapse the triplet into a singlet , confirming the presence of the

Data Interpretation Table

| Component | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |

| Product ( | -64 to -72 | Triplet | Successful C-H functionalization. | |

| Reagent (TFES-Zn) | Triplet | Unreacted starting material (broad in solid/suspension). | ||

| Singlet | N/A | Incorrect product (direct trifluoromethylation). | ||

| Internal Std ( | Singlet | N/A | Reference standard. |

Critical Protocol: Relaxation Delay ( )

Fluorine nuclei, particularly in

-

Risk: Using a standard proton parameter (

) will lead to under-integration of the product signal by 10-30%, falsifying yield calculations. -

Solution: Set

(typically 10–20 seconds ) for quantitative NMR (qNMR).

Experimental Protocols

Protocol A: Synthesis of Trifluoroethylated Heterocycle

This protocol is adapted from the Baran Lab standards for innate C-H functionalization.

-

Setup: To a vial equipped with a stir bar, add the heterocycle (1.0 equiv) and TFES-Zn (3.0 equiv).

-

Solvent: Add DMSO (0.1 M concentration relative to substrate). Note: Water/DCM biphasic mixtures can also be used.

-

Initiation: Add TBHP (70% aq. solution, 3.0–5.0 equiv) dropwise at 0 °C.

-

Reaction: Allow to warm to room temperature (or heat to 50 °C for electron-deficient substrates) and stir for 12–24 hours.

-

Workup: Dilute with EtOAc, wash with saturated

(to remove sulfinic/sulfonic acid byproducts), then brine. Dry over

Protocol B: NMR Sample Preparation

Designed for self-validating characterization.

-

Dissolution: Dissolve ~10 mg of purified product in 0.6 mL

(or DMSO- -

Internal Standard (Optional but Recommended): Add 10

L of -

Acquisition Parameters:

-

Frequency: Minimum 376 MHz (for

). -

Spectral Width: -50 ppm to -200 ppm (sufficient to catch product and standards).

-

Scans: 16 (qualitative) or 64+ (quantitative).

-

Relaxation Delay (

): 10 seconds (Critical for integration accuracy).

-

-

Processing: Apply exponential multiplication (LB = 1.0 Hz) to reduce noise. Reference

to -63.7 ppm or

Troubleshooting & Artifacts

Common Issues

-

Broad Peaks: Often caused by paramagnetic impurities (trace metals) or dynamic exchange. Filter the NMR solution through a small plug of silica or Celite.

-

Missing Triplet: If the signal is a singlet, you may have formed a perfluorinated byproduct or the proton decoupling was accidentally left "ON". Always check the pulse sequence (zg vs zgpg).

-

Shift Drifting: Solvent effects are significant in

NMR. A product at -66.5 ppm in

Workflow for Data Validation

Figure 2: Logical flow for validating the trifluoroethyl group via NMR.

References

-

Fujiwara, Y., et al. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492, 95–99. [Link]

- Foundational text describing the zinc sulfinate reagents (Baran Diversin

-

O'Hara, F., et al. (2013). Preparation and purification of zinc sulfinate reagents for drug discovery. Nature Protocols, 8, 1042–1047. [Link]

- Detailed synthesis and handling of TFES-Zn.

-

Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS), 108(35), 14411–14415. [Link]

- Establishes the radical mechanism and NMR characterization standards for related sulfin

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Authoritative reference for 19F chemical shifts and coupling constants.

A Comparative Guide to Trifluoroethylating Agents: Spotlight on Zinc(II) 2,2,2-Trifluoroethanesulfinate

The strategic incorporation of the 2,2,2-trifluoroethyl (–CH₂CF₃) group is a cornerstone of modern medicinal chemistry and materials science. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making the development of efficient trifluoroethylation methods a critical area of research.[1] Among the various reagents developed for this purpose, sulfinate salts have emerged as powerful precursors for generating the trifluoroethyl radical. This guide provides an in-depth analysis of Zinc(II) 2,2,2-trifluoroethanesulfinate, comparing its performance, scope, and limitations against other prevalent trifluoroethylating agents.

The Trifluoroethanesulfinate Anion: A Gateway to the Trifluoroethyl Radical

Trifluoroethanesulfinate salts, with the general structure M⁺[⁻O₂SCH₂CF₃]ₙ, are versatile reagents in organic synthesis. Their primary utility lies in their ability to serve as precursors to the highly reactive 2,2,2-trifluoroethyl radical (•CH₂CF₃) under oxidative conditions. This radical can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The generation of the trifluoroethyl radical from a sulfinate salt is typically initiated by a single-electron transfer (SET) process, often facilitated by a chemical oxidant, electrochemical methods, or photoredox catalysis.[2] The resulting sulfonyl radical readily extrudes sulfur dioxide (SO₂) to furnish the desired trifluoroethyl radical, which is the key reactive intermediate.

Figure 1: General mechanism for the generation and reaction of the trifluoroethyl radical from a sulfinate salt precursor.

Focus Reagent: this compound [Zn(SO₂CH₂CF₃)₂]

While the sodium salt (NaSO₂CH₂CF₃) is more commonly documented, the zinc(II) salt presents unique characteristics that merit investigation. As a divalent metal salt, it introduces a Lewis acidic center, which can potentially influence the reaction pathway, substrate activation, and overall efficiency.

Properties and Handling: Similar to its trifluoromethanesulfinate (triflinate) counterpart, this compound is expected to be a white, stable solid.[3] The presence of the zinc(II) ion, a known Lewis acid, distinguishes it from simple alkali metal salts.[4][5] This Lewis acidity could play a crucial role by coordinating to substrates, thereby altering their electronic properties and reactivity towards radical addition.

Scope and Advantages: The primary application of Zn(SO₂CH₂CF₃)₂ is in radical trifluoroethylation reactions. Its potential advantages over monovalent salts like NaSO₂CH₂CF₃ include:

-

Lewis Acid Activation: The Zn²⁺ ion can coordinate to carbonyls, heterocycles, or other Lewis basic functional groups on the substrate. This pre-coordination can enhance the regioselectivity and rate of the subsequent radical addition.

-

Solubility: Zinc salts may offer different solubility profiles in organic solvents compared to sodium salts, potentially allowing for a broader range of reaction conditions or simplified workup procedures.

-

Modified Reactivity: The coordination environment around the zinc center could influence the redox potential required for radical generation, possibly enabling the use of milder oxidants.[6][7]

Limitations and Considerations:

-

Literature Scarcity: Detailed studies and a broad range of applications for Zn(SO₂CH₂CF₃)₂ are not as extensively documented as for the sodium salt. Much of its predicted reactivity is extrapolated from the known behavior of other metal sulfinates and zinc salts.

-

Hygroscopicity: Like many zinc salts, it may be hygroscopic, requiring careful handling and storage under inert conditions to ensure consistent reactivity.

-

Lewis Acid Sensitivity: The inherent Lewis acidity can be a double-edged sword. It may be incompatible with highly acid-sensitive substrates, leading to undesired side reactions or decomposition.

Comparative Analysis with Alternative Reagents

The utility of Zn(SO₂CH₂CF₃)₂ is best understood by comparing it with other common methods for introducing the –CH₂CF₃ group.

| Reagent/Method | Reagent Type | Typical Conditions | Advantages | Limitations |

| Zn(SO₂CH₂CF₃)₂ | Radical Precursor | Oxidant (e.g., TBHP) or photoredox catalyst | Potential Lewis acid activation, stable solid, moderate cost | Limited specific literature, potential hygroscopicity, acid sensitivity |

| NaSO₂CH₂CF₃ | Radical Precursor | Oxidant (e.g., TBHP) or photoredox catalyst | Well-documented[8], stable solid, readily available, cost-effective | Lacks Lewis acidity, may require stronger oxidants |

| CF₃CH₂I | Radical Precursor | Photoredox catalyst (e.g., Ir or Ru complexes), light | Mild conditions[9], high functional group tolerance | Reagent is volatile and light-sensitive, potential for iodine-related side products |

| Trifluoroethyl Iodonium Salts | Electrophilic | Metal catalyst (e.g., Pd) or base-mediated | Powerful electrophile, suitable for C-H activation[10] | Often requires multi-step synthesis, can be expensive |

Experimental Protocols and Methodologies

Given the extensive documentation for sodium sulfinates, a representative protocol using the sodium salt is provided.[2][11] This procedure serves as a robust starting point for developing reactions with the zinc(II) analogue. The primary modification when adapting for the zinc salt would be to use 0.5 equivalents of the reagent (as it provides two sulfinate anions) and to rigorously exclude water if substrate sensitivity to Lewis acids is a concern.

Protocol: Oxidative Radical Trifluoroethylation of an Alkene (Benchmark)

This protocol describes a typical procedure for the trifluoroethylation of an alkene using a sulfinate salt and an oxidant.

Materials:

-

Sodium 2,2,2-trifluoroethanesulfinate (NaSO₂CH₂CF₃)

-

Styrene (or other alkene substrate)

-

tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the alkene substrate (1.0 mmol, 1.0 equiv.) and sodium 2,2,2-trifluoroethanesulfinate (2.0 mmol, 2.0 equiv.).

-

Add a 1:1 mixture of acetonitrile and water (0.2 M concentration relative to the substrate).

-

Stir the mixture at room temperature to ensure dissolution/suspension of the reagents.

-

Add tert-butyl hydroperoxide (3.0 mmol, 3.0 equiv.) dropwise to the stirring mixture.

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous Na₂S₂O₃ to decompose excess oxidant.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoroethylated product.

Figure 2: General experimental workflow for a sulfinate-based radical trifluoroethylation reaction.

Conclusion and Future Outlook

This compound is a promising, albeit under-explored, reagent for radical trifluoroethylation. Its key differentiating feature—the presence of a Lewis acidic zinc(II) center—offers tantalizing possibilities for enhancing reactivity and selectivity in comparison to more common alkali metal sulfinates. While the well-established sodium salt remains the workhorse reagent due to extensive literature precedent and low cost, future research should focus on systematically evaluating the zinc(II) salt across a diverse range of substrates. Such studies will clarify the tangible benefits of its Lewis acidity and define its unique niche in the synthetic chemist's toolkit for installing the valuable trifluoroethyl group.

References

-

Decade advances of sodium sulfinates in radical reactions (2010-2021). ResearchGate. Available at: [Link]

-

Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Publishing. Available at: [Link]

-

Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent. PMC - NIH. Available at: [Link]

-

2,2,2-Trifluoroethylation of Styrenes with Concomitant Introduction of a Hydroxyl Group from Molecular Oxygen by Photoredox Catalysis Activated by Visible Light. ResearchGate. Available at: [Link]

-

Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. ResearchGate. Available at: [Link]

-

Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications (RSC Publishing). Available at: [Link]

-

Applications of Sulfinate Salts. Concordia's Spectrum. Available at: [Link]

-

Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. PMC. Available at: [Link]

-

Sodium Trifluoromethanesulfinate. ResearchGate. Available at: [Link]

-

Recent Progress in Metal-Mediated Trifluoroethylation. Bentham Science Publisher. Available at: [Link]

-

Enantioselective r-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Macmillan Group - Princeton University. Available at: [Link]

-

Recent Progress in Metal-Mediated Trifluoroethylation. ResearchGate. Available at: [Link]

-

Sodium trifluoromethanesulfinate. Wikipedia. Available at: [Link]

-

Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. Available at: [Link]

-

Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. Available at: [Link]

-

Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. Available at: [Link]

-

Trifluoromethylation. Wikipedia. Available at: [Link]

-

Zinc triflate. Wikipedia. Available at: [Link]

-

Exploration of Structure, Properties, and Catalytic Applications of Zinc Trifluoromethane Sulfonate. Wechem. Available at: [Link]

-

Synthesis and Reactivity of a Crystalline Zinc–cAAC Radical. ResearchGate. Available at: [Link]

-

Trifluoroethylation reactions of secondary amines. ResearchGate. Available at: [Link]

-

Synthesis, reactivity and applications of zinc–zinc bonded complexes. RSC Publishing. Available at: [Link]

Sources

- 1. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Zinc triflate - Wikipedia [en.wikipedia.org]

- 5. Exploration of Structure, Properties, and Catalytic Applications of Zinc Trifluoromethane Sulfonate - Wechem [wechemglobal.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, reactivity and applications of zinc–zinc bonded complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

A Comparative Guide to Trifluoromethyl Radical Generation: Oxidative vs. Photoredox Activation of Zinc(II) 2,2,2-Trifluoroethanesulfinate

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its incorporation into molecular scaffolds can dramatically enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Among the diverse reagents developed for this purpose, Zinc(II) 2,2,2-trifluoroethanesulfinate [Zn(SO₂CF₃)₂], often referred to as TFMS or Baran's reagent, has emerged as a highly effective, stable, and easy-to-handle precursor for generating the crucial trifluoromethyl radical (•CF₃).[4][5]

The generation of the •CF₃ radical from the triflinate salt is contingent on a single-electron oxidation event. This guide provides an in-depth comparison of the two dominant strategies to achieve this activation: classical chemical oxidation and visible-light photoredox catalysis. We will explore the mechanistic underpinnings, practical applications, and comparative performance of each method to inform experimental design for researchers in synthetic chemistry and drug development.

Part 1: Classical Oxidative Activation

The most direct route to the trifluoromethyl radical from Zn(SO₂CF₃)₂ involves the use of a stoichiometric chemical oxidant. This approach, pioneered for heterocycle functionalization, relies on the potent oxidizing power of reagents like tert-butyl hydroperoxide (TBHP) to initiate the radical cascade.[4][6]

Mechanism of Action